molecular formula C10H9KN2O2S2 B1414052 Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2059954-46-8

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B1414052
CAS No.: 2059954-46-8
M. Wt: 292.4 g/mol
InChI Key: GPOFXXWHMKBNOC-UHFFFAOYSA-M
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Description

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring a thiazole core substituted with a thiophene-containing aminomethyl group and an acetate moiety. Its structure combines a 1,3-thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a [(thiophen-2-yl)methyl]amino group at position 2 and an acetic acid group at position 4, stabilized as a potassium salt.

The synthesis of analogous compounds typically involves S-substitution reactions or thiol-disulfide exchange processes. For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (a precursor) is synthesized via hydrazine hydrate treatment of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, followed by reactions with carbon disulfide and electrophiles to form bi-heterocyclic derivatives . The potassium salt form enhances water solubility, which is critical for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

potassium;2-[2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2.K/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h1-3,6H,4-5H2,(H,11,12)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOFXXWHMKBNOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NC(=CS2)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9KN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method includes the reaction of thiophene-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then reacted with potassium hydroxide and acetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Building Block for Synthesis

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, such as:

  • Oxidation : This compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can yield reduced thiophene or thiazole derivatives using sodium borohydride.
  • Substitution : Nucleophilic substitution can occur, leading to halogenated derivatives when reacted with halogenated reagents.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death. This mechanism involves interactions with key biomolecules such as DNA and proteins, altering their structure and function.

Drug Development

This compound is being explored in drug development for targeting specific enzymes or receptors involved in disease processes. Its dual functionality from the thiophene and thiazole structures provides a versatile framework for designing novel therapeutic agents .

Biochemical Interactions

The compound interacts with enzymes involved in oxidative stress responses, influencing their activity and potentially offering protective effects in biological systems.

Organic Semiconductors

In the field of materials science, this compound is utilized in the development of organic semiconductors due to its unique electronic properties derived from the heterocyclic structures .

Corrosion Inhibitors

The compound is also being investigated as a corrosion inhibitor in industrial applications, leveraging its chemical stability and reactivity to protect metal surfaces from degradation .

Case Studies

Several case studies have highlighted the applications of this compound:

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against several pathogenic bacteria, suggesting its potential use as a new antimicrobial agent.

Cancer Cell Apoptosis Induction

Research conducted on various cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups, indicating its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and thiazole rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of biological molecules. This compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Counterion Influence : Potassium salts (e.g., PKR-173 ) generally exhibit higher aqueous solubility than sodium or ethyl ester derivatives, improving pharmacokinetic profiles .

Physicochemical Properties

  • Solubility : Potassium salts like the target compound are highly water-soluble (>50 mg/mL), whereas ethyl esters (e.g., ) require organic solvents for dissolution .
  • Stability : Thiophene-containing derivatives show greater thermal stability (decomposition >200°C) compared to trifluoromethyl-substituted analogues, which may degrade at lower temperatures due to labile C-F bonds .
  • Hydrogen Bonding: The [(thiophen-2-yl)methyl]amino group facilitates N-H⋯S and N-H⋯π interactions, stabilizing crystal lattices .

Biological Activity

Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.

Overview of the Compound

This compound features a thiophene ring and a thiazole ring, both of which are known for their roles in medicinal chemistry due to their unique electronic properties and biological activities. The compound is recognized for its potential anticancer and antimicrobial properties, making it a subject of interest in various scientific studies.

Interaction with Enzymes

The compound exhibits interactions with various enzymes and proteins. For instance, the thiazole ring can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest that the compound may play a role in modulating oxidative stress within cells.

Cellular Effects

Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This property highlights its potential as an anticancer agent.

The molecular mechanism of action involves binding to specific biomolecules like DNA and proteins. This binding alters their structure and function, leading to various cellular effects such as apoptosis or inhibition of cell proliferation. The compound's ability to modulate these biomolecules makes it a candidate for further therapeutic exploration.

Anticancer Activity

A study evaluating the anticancer properties of various thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. Notably, derivatives showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.25 to 0.69 μM against colon cancer and melanoma cell lines .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Compounds containing thiazole and thiophene moieties are often associated with antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

Case Studies

  • Cytotoxicity Evaluation : In a study involving a series of thiazole derivatives, this compound was tested against various cancer cell lines. The results indicated considerable cytotoxicity, particularly in colon and ovarian cancer cells .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of thiazole derivatives demonstrated that compounds structurally similar to this compound exhibited potent activity against several bacterial strains .

Applications in Research and Industry

This compound has potential applications across various fields:

Chemistry : It serves as a building block for synthesizing more complex molecules.

Biology : Its potential antimicrobial and anticancer properties make it a candidate for drug development.

Medicine : The compound is being explored for its role in targeting specific enzymes or receptors involved in disease processes.

Industry : It may be utilized in developing organic semiconductors and corrosion inhibitors due to its unique chemical structure .

Q & A

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure of Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the compound’s 3D structure. Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks and molecular packing .
  • Infrared (IR) spectroscopy identifies functional groups (e.g., thiazole C=N stretching at ~1600 cm⁻¹ and carboxylate C=O at ~1700 cm⁻¹). Cross-reference with density functional theory (DFT) calculations to validate vibrational modes .
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms proton environments and substituent connectivity. Assign peaks using 2D experiments (COSY, HSQC) .

Basic: What synthetic routes are effective for preparing this compound, and how can purity be optimized?

Methodological Answer:

  • Multi-step synthesis : Start with thiophen-2-ylmethylamine and 2-bromo-1,3-thiazole-4-acetic acid precursors. Use nucleophilic substitution to form the thiazole-amine linkage, followed by carboxylate salt formation with potassium hydroxide .
  • Purification : Employ recrystallization in ethanol/water mixtures to remove unreacted starting materials. Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Yield optimization : Adjust stoichiometric ratios (1:1.2 for amine:thiazole) and reflux conditions (70°C, 12 hrs) .

Advanced: How can hydrogen-bonding patterns and supramolecular interactions be analyzed to predict solid-state stability?

Methodological Answer:

  • Graph-set analysis : Use crystallographic data to classify hydrogen bonds (e.g., R₂²(8) motifs) and π-π stacking interactions. Tools like Mercury or PLATON can automate this .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular interaction strength. For example, strong N–H···O hydrogen bonds may increase decomposition temperatures above 200°C .
  • DFT calculations : Compute interaction energies (e.g., AIM analysis) to quantify hydrogen bond strengths and predict packing efficiency .

Advanced: How should researchers resolve discrepancies between computational predictions and experimental crystallographic data?

Methodological Answer:

  • Validate computational models : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with SC-XRD bond lengths/angles. Deviations >2% suggest inadequate basis sets or solvent effects .
  • Twinning and disorder analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. For disordered regions, apply PART/SUMP constraints .
  • Cross-validate with spectroscopic data : If computational IR/Raman spectra mismatch experimental data, re-examine protonation states or tautomeric forms .

Advanced: What strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with the compound’s DFT-optimized geometry and target PDB structures (e.g., DNA helicases). Validate with binding free energy calculations (MM-PBSA) .
  • Fluorescence quenching assays : Monitor tryptophan emission shifts (λex = 280 nm) upon titration with the compound to assess protein-binding affinity .
  • Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) at 260–300 nm upon interaction .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of thiazole-acetate derivatives?

Methodological Answer:

  • Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst). Analyze via HPLC-MS to identify key byproducts .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for accelerating thiazole ring formation. Monitor progress via TLC (silica, ethyl acetate/hexane 3:7) .
  • In situ IR : Track reaction progress by observing C–Br bond disappearance (500–600 cm⁻¹) in real time .

Advanced: What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate with in vitro assays (e.g., Caco-2 permeability) .
  • Metabolite identification : Perform molecular docking with cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict oxidation sites. Confirm via LC-MS/MS fragmentation patterns .

Advanced: How can researchers address challenges in crystallizing this compound for SC-XRD analysis?

Methodological Answer:

  • Solvent screening : Use the vapor diffusion method with 96-well plates. Test polar aprotic solvents (DMF, DMSO) mixed with alcohols .
  • Additive screening : Introduce ionic liquids (e.g., [BMIM][BF₄]) to stabilize crystal nuclei .
  • Temperature gradients : Slow cooling (0.5°C/hr) from 50°C to 4°C enhances crystal size and quality .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate

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